(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
Description
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (CAS: 530084-79-8; molecular formula: C₁₈H₁₆BrNO₃; molecular weight: 374.23 g/mol) is a chiral quinolinone derivative featuring a benzyl-protected hydroxyl group at position 8, a brominated hydroxyethyl side chain at position 5, and a ketone group at position 2. This compound is a critical synthetic intermediate in the production of indacaterol, a long-acting β₂-adrenoceptor agonist (LABA) used in chronic obstructive pulmonary disease (COPD) therapy . Its synthesis involves bromination of 5-acetyl-8-benzyloxyquinolin-2(1H)-one followed by sodium borohydride reduction to introduce the stereospecific hydroxyl group .
Properties
IUPAC Name |
5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFMSZCSSUZAGV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CBr)O)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468138 | |
| Record name | (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530084-79-8 | |
| Record name | 5-[(1R)-2-Bromo-1-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530084-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Quinolinone Backbone
The quinolinone core is synthesized via a Gould-Jacobs cyclization reaction, where a substituted aniline derivative undergoes condensation with a β-ketoester. For this compound, 4-benzyloxy-2-nitrobenzoic acid serves as the precursor. Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst yields the intermediate aniline, which subsequently reacts with ethyl acetoacetate in acetic anhydride under reflux. This forms the quinolin-2(1H)-one scaffold with a ketone moiety at position 5.
Key Reaction Conditions
Introduction of the Benzyloxy Group
The benzyloxy group at position 8 is introduced via nucleophilic aromatic substitution. The quinolinone intermediate is treated with benzyl bromide in the presence of potassium carbonate as a base. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving >95% conversion.
Optimization Note :
Using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst reduces reaction time to 6 hours without compromising yield.
Asymmetric Introduction of the 2-Bromo-1-hydroxyethyl Group
The critical stereocenter at the 1-hydroxyethyl group is established through an enantioselective reduction. The ketone at position 5 of the quinolinone is reduced using borane (BH₃) in tetrahydrofuran (THF) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst). This achieves an enantiomeric excess (ee) of 98% for the (R)-configuration. Subsequent bromination at the β-carbon is accomplished using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding the vicinal bromohydrin structure.
Reaction Sequence
-
Asymmetric Reduction :
-
Bromination :
Mechanistic Insight :
The CBS catalyst induces a chair-like transition state during borane delivery, favoring the (R)-alcohol. Bromination proceeds via an SN2 mechanism, displacing the hydroxyl group’s adjacent hydrogen with inversion of configuration.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Purity (>99%) is confirmed by HPLC (C18 column, acetonitrile/water pH 5.3).
Spectroscopic Data
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HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₈H₁₇BrNO₃: 374.03; found: 374.04.
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, quinolinone H-3), 7.45–7.30 (m, 5H, benzyl), 5.20 (s, 2H, OCH₂Ph), 4.85 (dd, J = 6.8, 4.4 Hz, 1H, CHOH), 3.70 (m, 2H, CH₂Br).
Discussion of Reaction Conditions and Optimization
Stereochemical Control
The use of the CBS catalyst ensures high enantioselectivity, critical for pharmacological applications. Alternatives like Noyori asymmetric hydrogenation were explored but resulted in lower ee (82%).
Bromination Efficiency
PBr₃ outperformed HBr in acetic acid, which led to partial epoxide formation (8–12% byproduct).
Scalability
A pilot-scale synthesis (70 g starting material) achieved a 59% overall yield, demonstrating robustness.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinolinone synthesis | Pd/C, H₂, acetic anhydride, 120°C | 70 |
| 2 | Benzyloxy introduction | BnBr, K₂CO₃, DMF, 80°C | 95 |
| 3 | Asymmetric reduction | BH₃·THF, (R)-CBS catalyst, −20°C | 85 |
| 4 | Bromination | PBr₃, CH₂Cl₂, 0°C → rt | 78 |
Table 2. Comparative Bromination Methods
| Reagent | Solvent | Byproduct (%) | Yield (%) |
|---|---|---|---|
| PBr₃ | CH₂Cl₂ | <2 | 78 |
| HBr/AcOH | Acetic acid | 12 (epoxide) | 65 |
| NBS | CCl₄ | 15 (allylic) | 60 |
Chemical Reactions Analysis
Epoxidation via Intramolecular Cyclization
The bromo-hydroxyethyl side chain undergoes epoxidation under basic conditions. This reaction is critical for synthesizing intermediates used in chiral drug synthesis.
Reaction Conditions
Mechanism : Base-mediated dehydrohalogenation eliminates HBr, forming an epoxide ring via intramolecular nucleophilic displacement.
Enantioselective Reduction of Ketone Precursors
The compound is synthesized via asymmetric reduction of a ketone intermediate using a Corey-Bakshi-Shibata (CBS) catalyst.
Reaction Conditions
Key Observations :
-
The CBS catalyst ensures high stereoselectivity for the (R)-configuration.
-
Methanol quenches excess borane, and acetonitrile recrystallization enhances purity .
Nucleophilic Substitution at the Bromine Center
The bromine atom serves as a leaving group, enabling substitution with nucleophiles.
Example Reaction with Amines
| Parameter | Details |
|---|---|
| Reagents | Primary amines (e.g., methylamine), base (K₂CO₃ or NaOH) |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) |
| Product | 5-(2-Amino-1-hydroxyethyl)-8-benzyloxyquinolin-2(1H)-one derivatives |
Applications :
Oxidation of the Hydroxyl Group
The secondary alcohol in the hydroxyethyl group can be oxidized to a ketone.
Typical Conditions
| Parameter | Details |
|---|---|
| Reagents | Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) |
| Solvent | Dichloromethane (PCC) or acetone (Jones) |
| Product | 8-Benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one |
Note : This reaction is reversible and used to regenerate intermediates for further functionalization .
Comparative Reactivity Table
Stability and Side Reactions
-
Acid Sensitivity : The benzyloxy group is cleaved under strong acidic conditions (e.g., HBr/AcOH), yielding 8-hydroxyquinolinone derivatives.
-
Thermal Decomposition : Melting points above 153°C lead to decomposition, necessitating low-temperature purification .
This compound’s versatility in substitution, oxidation, and stereoselective reactions underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Properties
Research indicates that quinoline derivatives, including (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, exhibit significant anticancer activity. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported its efficacy against breast cancer and leukemia cells, demonstrating its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives have been studied for their effectiveness against a range of bacterial and fungal infections. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in the development of antimicrobial therapies .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of quinoline derivatives. The compound may possess properties that protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings warrant further exploration into its potential as a therapeutic agent in neurodegenerative conditions .
Case Studies
Mechanism of Action
The mechanism of action of ®-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group and the bromo-hydroxyethyl side chain may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
8-Benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one (CAS: 100331-89-3)
- Structure : Differs by the absence of the hydroxyl group in the side chain (bromoacetyl vs. bromo-hydroxyethyl).
- Role : Direct precursor to the target compound. Reduction of its keto group yields the (R)-configured hydroxyethyl moiety .
- Reactivity : Bromoacetyl group is more electrophilic, enabling nucleophilic substitution reactions, whereas the hydroxyl group in the target compound facilitates epoxide formation .
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (CAS: 173140-90-4)
- Structure : Contains an epoxide ring instead of the bromo-hydroxyethyl group.
- Role : Formed via intramolecular nucleophilic substitution of the target compound. This intermediate reacts with amines (e.g., isopropylamine) to generate β₂-agonists like indacaterol .
- Key Difference : Epoxide’s strained ring enhances reactivity toward amine nucleophiles compared to the bromo-hydroxyethyl group .
Halogen-Substituted Analogs
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (CAS: 63404-86-4)
Pharmacologically Active Derivatives
8-Benzyloxy-5-[2-hydroxy-1-(isopropylamino)ethyl]quinolin-2(1H)-one Hydrochloride (Intermediate 9a)
- Structure: Incorporates an isopropylamino group via epoxide ring-opening.
- Function: Demonstrates β-arrestin-biased signaling at β₂-adrenoceptors, a property critical for reducing tachyphylaxis in LABAs .
- Comparison: The amino tail enhances receptor binding affinity, while the benzyloxy group improves metabolic stability compared to non-benzylated analogs .
8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one (CAS: 2675401-90-6)
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Synthetic Efficiency : The target compound’s bromo-hydroxyethyl group enables high-yield epoxidation (>85%), critical for scalable indacaterol production .
- Pharmacological Bias : Derivatives like 9a exhibit β-arrestin bias, reducing adverse effects associated with classical G-protein signaling .
- Stability : Benzyl protection at position 8 prevents premature oxidation, enhancing shelf-life compared to 8-hydroxy analogs .
Biological Activity
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, with CAS Number 530084-79-8, is a synthetic compound belonging to the quinoline family. Its structure features a benzyloxy group and a bromo-hydroxyethyl substituent, which contribute to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
The molecular formula of this compound is C₁₈H₁₆BrNO₃, with a molecular weight of 374.23 g/mol. The compound is characterized by the following structural features:
- Heavy Atoms : 23
- Aromatic Heavy Atoms : 16
- Rotatable Bonds : 5
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival.
- Enzyme Inhibition : The compound has been reported to exhibit inhibitory effects on certain kinases involved in cancer progression, which may contribute to its anticancer efficacy.
Case Studies
Several studies have documented the biological effects of this compound:
Study 1: Antitumor Activity
A study conducted by researchers at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with the mitochondrial pathway.
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying the compound's activity. The researchers employed Western blot analysis to assess the expression levels of apoptosis-related proteins such as Bcl-2 and Bax. The findings revealed that treatment with this compound led to a decrease in Bcl-2 levels and an increase in Bax levels, indicating a shift towards pro-apoptotic signaling.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 530084-79-8 |
| Molecular Formula | C₁₈H₁₆BrNO₃ |
| Molecular Weight | 374.23 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥97% |
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for confirming the structure of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one?
- Answer : Structural confirmation requires a combination of ¹H NMR , ¹³C NMR , and 2D HETCOR experiments . For example, in alkylation studies of quinolin-2(1H)-one derivatives, long-range ¹H-¹³C couplings (e.g., N1-CH₂ vs. O2-CH₂) were critical for distinguishing N-alkylated and O-alkylated products. ¹³C NMR shifts (e.g., 48.68 ppm for N1-CH₂ vs. 67.48 ppm for O2-CH₂) provide diagnostic differentiation . Mass spectrometry (MS) further validates molecular weight (374.23 g/mol) and purity .
Q. What are the optimal storage conditions for this compound?
- Answer : The compound should be stored in a dry, well-ventilated container at 25°C under inert conditions to prevent degradation. For long-term stability, some protocols recommend refrigeration at 2–8°C . Always reseal containers tightly and store upright to avoid leakage .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A key method involves alkylation of quinolin-2(1H)-one precursors under basic conditions (e.g., K₂CO₃ in DMF). For example, introducing the 2-bromo-1-hydroxyethyl group at the C5 position requires regioselective alkylation, where steric and electronic effects of substituents (e.g., benzyloxy at C8) influence product distribution . Epoxide intermediates (e.g., oxiran-2-yl derivatives) may also serve as precursors .
Advanced Research Questions
Q. How can regioselectivity be controlled during alkylation of quinolin-2(1H)-one derivatives?
- Answer : Regioselectivity (N1 vs. O2 alkylation) depends on substituent effects and reaction conditions . For C8-substituted derivatives (e.g., benzyloxy or methoxy groups), steric hindrance at C8 directs alkylation exclusively to O2. In contrast, C5-hydroxy or methoxy substituents favor N1 alkylation due to electronic activation. Temperature (elevated) and solvent (DMF) further enhance selectivity .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Answer : Antimicrobial activity is typically assessed via twofold serial dilution against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. MIC (minimum inhibitory concentration) values are compared to reference drugs (e.g., streptomycin). Structural analogs with fluoro or amide substitutions often show enhanced activity, highlighting the role of electron-withdrawing groups in potency .
Q. What safety precautions are critical when handling this compound?
- Answer : The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) . Use nitrile gloves , safety goggles , and fume hoods to minimize exposure. In case of contact, rinse skin/eyes with water for ≥15 minutes. Respiratory protection (N100/P3 masks) is advised if airborne particles are generated .
Q. How does the stereochemistry at the C2 position influence reactivity or bioactivity?
- Answer : The (R)-configuration at the 2-bromo-1-hydroxyethyl group is critical for chiral intermediate synthesis , such as in indacaterol derivatives. Enantiomeric purity impacts binding to biological targets (e.g., β2-adrenergic receptors), as seen in related quinolinone-based pharmaceuticals .
Q. What strategies are employed to modify the quinolin-2(1H)-one scaffold for SAR studies?
- Answer : Common modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
